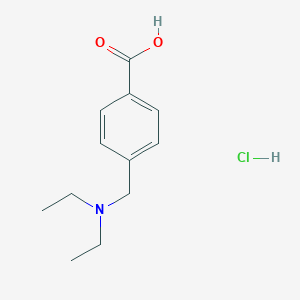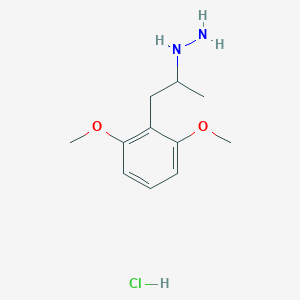
7-Hidroxi-IQ
Descripción general
Descripción
2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one is a chemical compound with the molecular formula C11H10N4O and a molecular weight of 214.2233 g/mol It is known for its unique structure, which includes an imidazoquinoline core
Aplicaciones Científicas De Investigación
2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one has several scientific research applications:
Mecanismo De Acción
Target of Action
7-Hydroxy-IQ, also known as 7-Hydroxymitragynine (7-OH), is a terpenoid indole alkaloid derived from the Mitragyna speciosa plant, commonly known as kratom . The primary targets of 7-Hydroxy-IQ are the opioid receptors in the brain . It binds to these receptors with greater efficacy than mitragynine, another compound found in kratom .
Mode of Action
7-Hydroxy-IQ acts as a mixed opioid receptor agonist/antagonist . It functions as a partial agonist at μ-opioid receptors and as a competitive antagonist at δ- and κ-opioid receptors . This unique mechanism of action results in a lower risk of respiratory depression and potentially reduced addictive potential compared to traditional opioids .
Biochemical Pathways
It is known that 7-hydroxy-iq is generated from mitragynine in vivo by hepatic metabolism . This suggests that it may play a significant role in the effects traditionally associated with mitragynine.
Pharmacokinetics
The pharmacokinetics of 7-Hydroxy-IQ involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that 7-Hydroxy-IQ can convert into mitragynine up to 45% in human liver microsomes over a 2-hour incubation . It was also degraded up to 27% in simulated gastric fluid and degraded up to 6% in simulated intestinal fluid .
Result of Action
The molecular and cellular effects of 7-Hydroxy-IQ’s action are primarily related to its interaction with opioid receptors. Its unique pharmacological profile, which includes a lower risk of respiratory depression and potentially reduced addictive potential, has attracted the interest of researchers exploring alternative therapies .
Análisis Bioquímico
Biochemical Properties
7-Hydroxy-IQ interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is the major product of the bacterial metabolism of IQ
Cellular Effects
It is known that it is metabolized by human intestinal microbiota
Molecular Mechanism
It is known to be a product of the bacterial metabolism of IQ
Metabolic Pathways
7-Hydroxy-IQ is involved in the metabolic pathways of the bacterial metabolism of IQ
Métodos De Preparación
The synthesis of 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions . The reaction conditions often include the use of solvents such as ethanol or chloroform and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Comparación Con Compuestos Similares
2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one can be compared with similar compounds such as:
2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline: Known for its mutagenic properties and presence in protein pyrolysates.
7-Hydroxy-IQ: A metabolite of 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline, known for its direct-acting mutagenic properties. The uniqueness of 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one lies in its specific structure and the range of reactions it can undergo, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-amino-3-methyl-6H-imidazo[4,5-f]quinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-15-8-4-3-7-6(2-5-9(16)13-7)10(8)14-11(15)12/h2-5H,1H3,(H2,12,14)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWYTKOWRFCKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)NC(=O)C=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148367 | |
| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108043-88-5 | |
| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108043885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-3,6-DIHYDRO-3-METHYL-7H-IMIDAZO(4,5-F)QUINOLINE-7-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MNN6P93EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
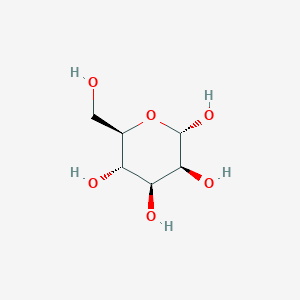
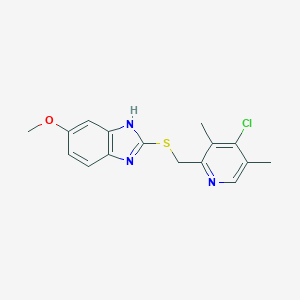
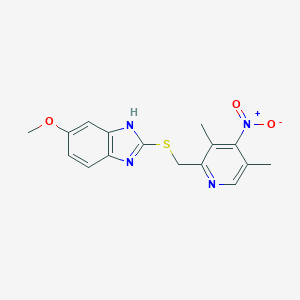

![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
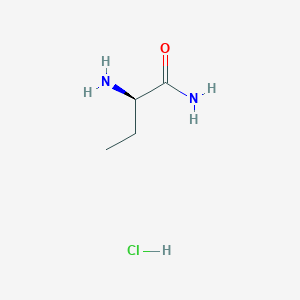

![2-[(2-methylpropan-2-yl)oxy]ethyl 4-methylbenzenesulfonate](/img/structure/B22047.png)


